Tridemorph

Descripción general

Descripción

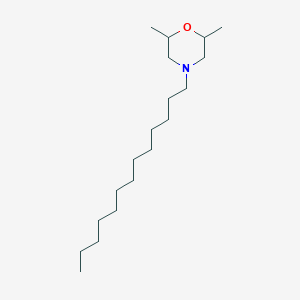

Chemical Profile and Mechanism of Action Tridemorph (C₁₉H₃₉NO; CAS 24602-86-6) is a morpholine-class systemic fungicide first synthesized in the 1960s under the trade name Calixin . It inhibits ergosterol biosynthesis in fungi by targeting two enzymes: sterol-Δ14-reductase (Erg24p) and Δ8-Δ7 isomerase (Erg2p), disrupting membrane integrity . This dual inhibition grants it a broad spectrum of activity against powdery mildew, Mycosphaerella spp. in bananas, and nematodes .

Applications

this compound is absorbed by leaves and roots, translocating efficiently within plants due to its protonation at physiological pH (~7.5), which enhances its systemic mobility . It is widely used in cereals, fruits, and rubber plantations, with documented yield increases in wheat (0.41–0.68 t/ha) when controlling mildew .

Métodos De Preparación

Tridemorph, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of morpholine with tridecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield this compound .

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .

Análisis De Reacciones Químicas

Oxidation Reactions

Tridemorph undergoes oxidation to form metabolites, primarily through enzymatic pathways in biological systems and via chemical oxidants. Key findings include:

-

Enzymatic Oxidation : In plants and fungi, cytochrome P450 enzymes oxidize this compound to hydroxylated derivatives, altering its sterol biosynthesis inhibition efficacy .

-

Chemical Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions to yield N-oxide derivatives .

Reduction Reactions

Reductive pathways are less common but observed under specific laboratory conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces this compound’s morpholine ring, generating secondary amines .

-

Catalytic Hydrogenation : Palladium catalysts in ethanol convert this compound to saturated morpholine derivatives, though this pathway is not biologically significant .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the morpholine ring:

-

Halogenation : Reacts with bromine (Br₂) in chloroform to form brominated morpholine analogs .

-

Amination : Substitutes methyl groups with amines in the presence of ammonia (NH₃), generating polyfunctional derivatives .

Hydrolysis and Environmental Degradation

Hydrolytic stability and photodegradation are critical for environmental persistence:

Reaction with Oxidizing Agents

This compound’s stability under oxidative conditions is limited:

| Oxidizing Agent | Reaction Product | Conditions | Source |

|---|---|---|---|

| Atmospheric O₂ | Slow degradation to carboxylic acids | Ambient temperature | |

| Ozone (O₃) | Rapid cleavage of morpholine ring | Laboratory settings |

Thermal Decomposition

At elevated temperatures (>50°C), this compound decomposes into:

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally similar fungicides:

| Fungicide | Oxidation Rate (Relative) | Hydrolysis Stability | Key Difference |

|---|---|---|---|

| This compound | 1.0 | Moderate | Broader substrate specificity |

| Fenpropimorph | 0.8 | High | Faster Δ⁸-Δ⁷ isomerase inhibition |

| Spiroxamine | 1.2 | Low | Enhanced redox lability |

Aplicaciones Científicas De Investigación

Efficacy Against Fungal Diseases

Tridemorph is effective in managing several fungal diseases in crops, particularly in cereals and bananas. Its primary mode of action involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes it particularly effective against:

- Powdery Mildew : this compound is widely used to control Erysiphe graminis, a common pathogen affecting cereals .

- Rust and Leaf Blotch : It also targets other diseases such as rust and leaf blotch, contributing to improved crop yields and quality .

Residual Behavior and Risk Assessment

Recent studies have highlighted the residual behavior of this compound in agricultural settings. A significant investigation focused on its dissipation in banana crops showed that this compound dissipated quickly, with half-lives ranging from 7.0 to 7.7 days under good agricultural practice conditions. The study reported average residues in bananas of 0.01 to 0.26 mg/kg, indicating a rapid decline in residue levels post-application .

Risk Assessment Findings

- The risk quotient (RQ) values for this compound were found to be below 1, suggesting a low risk for human health when applied according to recommended guidelines .

- However, regulatory frameworks may vary by region, with some countries lacking established maximum residue limits (MRLs), necessitating careful monitoring and assessment .

Environmental Impact

This compound's environmental impact has been a subject of scrutiny due to concerns about fungicide pollution. Studies indicate that while this compound is moderately persistent in soil (DT₅₀ range of 20-50 days), it is classified as non-persistent in aquatic environments . The potential for runoff and contamination of water bodies remains a concern, highlighting the need for responsible usage practices.

Case Studies

Several case studies have documented the practical applications and effects of this compound:

- Banana Cultivation : A field study demonstrated that this compound effectively reduced fungal infections in banana plantations, resulting in higher yields compared to untreated controls .

- Cereal Crops : In trials involving cereals, this compound application led to significant reductions in disease severity and improved overall plant health .

Regulatory Considerations

This compound is regulated under various agricultural policies worldwide. Its classification varies; it is considered moderately hazardous due to potential dermal effects . Regulatory bodies emphasize the importance of adhering to application guidelines to mitigate risks associated with its use.

Summary Table of this compound Applications

| Application Area | Target Diseases | Efficacy Level | Environmental Persistence | Risk Assessment |

|---|---|---|---|---|

| Cereal Crops | Powdery Mildew, Rust | High | Moderately Persistent | Low (RQ < 1) |

| Banana Cultivation | Erysiphe graminis | High | Non-persistent | Low (RQ < 1) |

| General Use | Various fungal pathogens | Variable | Moderate | Varies by region |

Mecanismo De Acción

Tridemorph exerts its effects by inhibiting sterol biosynthesis in fungi. Specifically, it targets the enzymes sterol-Δ14-reductase and sterol-Δ8,7-isomerase, which are crucial for the conversion of sterol intermediates to ergosterol, an essential component of fungal cell membranes . By inhibiting these enzymes, this compound disrupts the integrity of the fungal cell membrane, leading to impaired cell function and ultimately fungal death .

Comparación Con Compuestos Similares

Chemical Class and Target Specificity

- This compound vs. Dodemorph : Both target Erg2p, but dodemorph translocates more efficiently to shoots (23x water transport efficiency at pH 8) due to lower lipophilicity, whereas this compound accumulates more in roots .

- This compound vs. Fenpropimorph : Fenpropimorph shows higher binding affinity to Erg2p but lower potency in inhibiting sterol isomerase activity (IC₅₀ = 0.015–54 µM for this compound vs. fenpropimorph) .

- This compound vs. Amorolfine : Amorolfine specifically inhibits Erg24p, making it effective against Candida albicans when Erg24p is disrupted, whereas this compound’s dual targeting provides broader antifungal synergy .

Efficacy and Environmental Impact

- This compound’s nematicidal activity (m/z 298.310) is comparable to synthetic standards, though initially misidentified as nonadecanamide .

- In soil, this compound reduces bacterial, fungal, and actinomycete populations more severely than vinclozolin, with 50% inhibition of urea hydrolysis at 45 µg/g .

Toxicity and Formulation

Research Findings and Market Trends

- Synergistic Effects : Combining this compound with biocontrol agents (e.g., Burkholderia DHR18) achieves comparable disease control (64.9–70.99% efficacy), reducing reliance on synthetic fungicides .

- Residue Management : this compound residues in bananas dissipate to safe levels (0.01–0.05 mg/kg) under good agricultural practices, posing minimal consumer risk .

- Market Data : Global this compound demand is driven by rubber plantations (e.g., Rigidoporus microporus control) and cereals, with Asia-Pacific as the largest consumer .

Actividad Biológica

Tridemorph is an amine fungicide primarily used to control fungal diseases in various crops, including cereals and bananas. Its biological activity encompasses a range of mechanisms affecting both target organisms and non-target species, including soil microorganisms and plants. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a systemic fungicide that inhibits sterol biosynthesis in fungi. It specifically targets the enzyme 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By disrupting this pathway, this compound effectively inhibits fungal growth and reproduction.

Effects on Soil Microorganisms

Research has shown that this compound influences soil microbial activity, particularly enzyme production. A study conducted on groundnut crops demonstrated that this compound application at varying concentrations resulted in significant changes in invertase and cellulase activities in both black and red soils. The findings are summarized in Table 1.

Table 1: Effect of this compound on Soil Enzyme Activity

| Treatment | Invertase Activity (µg glucose/g soil) | Cellulase Activity (µg glucose/g soil) |

|---|---|---|

| Control | 760 | 1242 |

| This compound (2.5 kg ha⁻¹) | 885 | 1335 |

| This compound (5.0 kg ha⁻¹) | 1103 | 1528 |

| Captan (2.5 kg ha⁻¹) | 911 | 1324 |

| Captan (5.0 kg ha⁻¹) | 1120 | 1572 |

The application of this compound led to an increase in invertase activity by up to 16% compared to control groups, indicating enhanced microbial metabolism and nutrient cycling in treated soils .

Toxicological Studies

Toxicological assessments reveal that this compound has significant effects on non-target organisms, including mammals. Subchronic toxicity studies indicated potential developmental anomalies in rodents, such as cleft palate and reduced fetal weight . These findings underscore the need for careful consideration regarding its application in agricultural practices.

Case Study: Developmental Toxicity

In a study assessing the developmental toxicity of this compound, it was found that exposure during critical developmental windows led to increased incidences of skeletal malformations in offspring . This case highlights the importance of evaluating the risks associated with agricultural chemicals on human health and the environment.

Impact on Fungal Mycotoxin Production

This compound's influence extends beyond direct antifungal activity; it has been reported to stimulate the production of mycotoxins by certain fungi. For example, it was observed that this compound could enhance T-2 toxin production by Fusarium sporotrichoides, raising concerns about food safety and contamination in crops treated with this fungicide .

Environmental Persistence and Residue Analysis

Studies have shown that this compound can persist in the environment, particularly within plant tissues. A banana translocation study indicated that this compound remained detectable at levels greater than 2 ppm for at least four weeks post-application, emphasizing the need for monitoring residues in food products .

Table 2: Residue Levels of this compound in Banana Plants

| Plant Part | Residue Level (ppm) |

|---|---|

| Leaves | >2 |

| Peels | <1 |

| Pulp | <1 |

This persistence raises questions about potential bioaccumulation and long-term ecological impacts.

Q & A

Basic Research Questions

Q. Q1. What standardized protocols exist for assessing Tridemorph’s antifungal activity across diverse fungal species?

Methodological Answer :

- pH-dependent assays : this compound’s efficacy varies with pH. For organisms like Torulopsis candida, sensitivity is higher at pH 5, while others (e.g., Botrytis cinerea) retain sensitivity at pH 7. Use buffered media to isolate pH effects .

- Media selection : Compare liquid vs. solid media. Liquid media often yield lower MIC (minimum inhibitory concentration) values due to uniform compound distribution. For example, Calixin (a formulated product) showed greater respiratory inhibition in liquid media .

- Reference strains : Use standardized strains (e.g., Cladosporium cucumerinum CBS 103.23) to ensure reproducibility.

Q. Q2. How can researchers design toxicity studies to align with regulatory frameworks like the EPA’s FQPA guidelines?

Methodological Answer :

- Dietary exposure modeling : Use EPA’s probabilistic models to assess acute/chronic exposure risks for imported crops (e.g., bananas/plantains), incorporating consumption data for infants/children .

- Susceptibility analysis : Apply the 10x safety factor (FQPA requirement) to account for developmental vulnerabilities. Include endocrine disruption assays, as mandated for tolerance reassessment .

- Data sources : Prioritize peer-reviewed toxicokinetic studies over proprietary industry reports to avoid bias.

Advanced Research Questions

Q. Q3. How can contradictory findings about this compound’s mode of action (e.g., respiratory inhibition vs. lipid biosynthesis interference) be reconciled?

Methodological Answer :

- Organism-specific assays : Replicate studies across fungal models. For instance, Botrytis cinerea showed respiratory inhibition with Calixin but not pure this compound, suggesting formulation additives (e.g., Nekanil LN) alter mechanisms .

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify primary targets. For example, lipidomics can validate disruptions in ergosterol biosynthesis pathways .

- Dose-response curves : Test sub-MIC concentrations to distinguish primary vs. secondary effects (e.g., membrane permeabilization at high doses vs. protein synthesis inhibition at low doses).

Q. Q4. What experimental strategies optimize in vitro models for this compound’s systemic activity in plants?

Methodological Answer :

- Dual-media systems : Use hydroponic setups with radiolabeled this compound to track translocation rates in plant vasculature. Compare xylem/phloem mobility using LC-MS quantification .

- Host-pathogen co-cultures : Simulate field conditions by inoculating Erysiphe graminis on barley leaves pre-treated with this compound. Quantify spore germination inhibition via confocal microscopy .

- Time-lapse analysis : Monitor fungicidal persistence by staggered application (e.g., pre-/post-inoculation) and measure disease progression indices.

Q. Q5. How do formulation components (e.g., surfactants) in commercial products like Calixin confound antifungal activity studies?

Methodological Answer :

- Component isolation : Use HPLC to separate this compound from additives (e.g., Nekanil LN). Test isolated compounds in respiration assays (Clark-type electrode) to quantify individual effects .

- Synergy screening : Apply the Chou-Talalay method to calculate combination indices (CI) for this compound + surfactants. CI < 1 indicates synergistic inhibition of fungal growth .

- Membrane integrity assays : Compare pure vs. formulated this compound using fluorescent probes (e.g., propidium iodide) to assess cell permeability changes.

Q. Q6. What statistical frameworks are appropriate for analyzing cumulative risks of this compound with co-applied fungicides?

Methodological Answer :

- Probabilistic risk assessment (PRA) : Model joint exposure using Monte Carlo simulations, incorporating residue data from tandem applications (e.g., this compound + triazoles) .

- Benchmark dose (BMD) analysis : Derive toxicity thresholds for mixtures via EPA’s BMDS software, prioritizing non-linear dose-response relationships .

- Sensitivity analysis : Rank contribution of individual variables (e.g., application frequency, soil half-life) using Sobol indices to prioritize mitigation strategies.

Q. Methodological Notes for Data Reporting

- Precision standards : Report MIC values to one decimal place (e.g., 0.5 µg/mL) to reflect instrument accuracy .

- Statistical rigor : Specify p-values and confidence intervals (95% CI) for all hypotheses. Avoid vague terms like “significant difference” without supporting tests .

- Reproducibility : Include raw datasets (e.g., respiration rates, MIC replicates) in supplementary materials, adhering to FAIR data principles.

Propiedades

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.